molecular formula C10H20ClF2N B2987210 1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride CAS No. 2402829-07-4

1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride

Cat. No.: B2987210
CAS No.: 2402829-07-4
M. Wt: 227.72
InChI Key: IEMBXNHVDSMMSO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine hydrochloride is a fluorinated amine hydrochloride salt characterized by a cyclohexyl group, a geminal difluoro substitution at the 1-position, and a methyl group at the 2-position of the propan-2-amine backbone. The hydrochloride salt form enhances aqueous solubility, a common feature among amine-based pharmaceuticals .

Properties

IUPAC Name

1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2N.ClH/c1-9(2,13)10(11,12)8-6-4-3-5-7-8;/h8H,3-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMBXNHVDSMMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CCCCC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions involving the difluoro group can lead to the formation of various derivatives.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and substitution reagents (e.g., alkyl halides) are commonly used.

  • Major Products: The major products include difluoromethylated cyclohexylamines, ketones, aldehydes, and various substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to understand the effects of difluoro substitution on biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

  • Pathways Involved: The exact mechanism of action can vary, but it often involves modulation of biochemical pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexylamine Derivatives

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride (CAS 7573-91-3)
  • Molecular Formula : C₉H₁₇ClF₃N
  • Molecular Weight : 231.69
  • Key Features :
    • Contains three fluorine atoms at the 1-position (trifluoro group).
    • Higher molecular weight and lipophilicity compared to the target compound.
    • Increased metabolic stability due to fluorine’s electron-withdrawing effects, though excessive fluorination may reduce aqueous solubility .

Comparison: The trifluoro analog’s additional fluorine atom likely enhances resistance to oxidative metabolism but may compromise solubility.

1-Cyclohexyl-2-propanamine Hydrochloride (CAS 64011-62-7)
  • Molecular Formula : C₉H₂₀ClN
  • Molecular Weight : 177.716
  • Key Features :
    • Lacks fluorine atoms.
    • Lower molecular weight and reduced electronegativity.
    • Likely exhibits faster metabolic clearance compared to fluorinated analogs .

Comparison :
The absence of fluorine in this analog reduces its membrane permeability and metabolic stability. The target compound’s difluoro substitution likely extends its half-life and improves target engagement .

Non-Cyclohexyl Fluorinated Amines

1-Fluoro-2-methylpropan-2-amine Hydrochloride
  • Molecular Formula : C₄H₉ClFN
  • Molecular Weight : 121.57
  • Key Features: Single fluorine atom and a compact structure. Limited applications in CNS therapies due to the absence of a cyclohexyl group .

Comparison :
The target compound’s cyclohexyl group enhances lipid solubility, facilitating blood-brain barrier (BBB) penetration, a critical advantage for CNS-targeted agents .

Cyclopropanamine Derivatives

1-(2-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1215107-57-5)
  • Key Features :
    • Cyclopropane ring with a 2-fluorophenyl substituent.
    • Hydrochloride salt improves stability and solubility .

Comparison :
While structurally distinct, the fluorophenyl group demonstrates how fluorine influences electronic properties and binding affinity. The target compound’s difluoro-cyclohexyl motif may offer superior conformational rigidity and receptor interaction compared to cyclopropane-based analogs .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Compound Molecular Weight Fluorine Atoms Solubility (HCl Salt) Likely BBB Penetration
Target Compound ~213.7 2 High High (due to cyclohexyl)
3-Cyclohexyl-1,1,1-trifluoro analog 231.69 3 Moderate Moderate
1-Cyclohexyl-2-propanamine HCl 177.716 0 High Low (no fluorine)

Metabolic Stability

  • Target Compound : Difluoro substitution reduces CYP450-mediated oxidation, prolonging half-life .
  • Non-fluorinated Analog: Rapid clearance due to susceptibility to enzymatic degradation .

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